Cas no 308283-47-8 (3-Bromo-N-tert-butylbenzenesulfonamide)

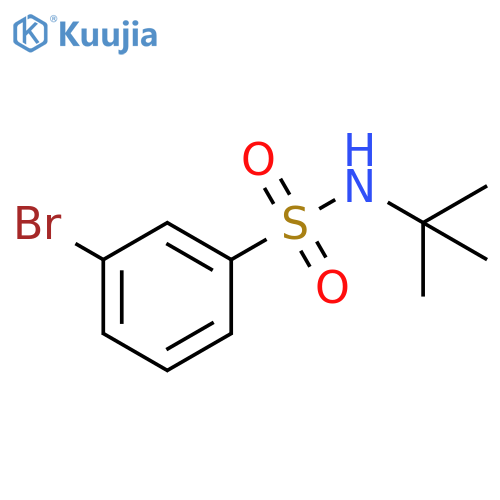

308283-47-8 structure

商品名:3-Bromo-N-tert-butylbenzenesulfonamide

CAS番号:308283-47-8

MF:C10H14BrNO2S

メガワット:292.192660808563

MDL:MFCD07363824

CID:305999

PubChem ID:4820926

3-Bromo-N-tert-butylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-N-(tert-butyl)benzenesulphonamide

- 3-Bromo-N-tert-butylbenzenesulfonamide

- 3-BROMO-N-TERT-BUTYLBENZENESULPHONAMIDE

- Benzenesulfonamide, 3-bromo-N-(1,1-dimethylethyl)-

- N-tert-Butyl 3-bromobenzenesulfonamide

- FT-0651325

- AB30844

- 308283-47-8

- N-tert-Butyl-3-bromobenzenesulfonamide

- 3-Bromo-N-tert-butyl-benzene sulfonamide

- 3-BROMO-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SY040037

- 3-Bromo-N-tert-butyl-benzenesulfonamide

- MFCD07363824

- 3-BROMO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE

- SCHEMBL265040

- AKOS006034994

- DTXSID60406589

- PKTQHWKZGFKXGT-UHFFFAOYSA-N

- AS-68369

- 3-bromo-N-(t-butyl)benzenesulfonamide

- AC5858

- CS-0100359

-

- MDL: MFCD07363824

- インチ: InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3

- InChIKey: PKTQHWKZGFKXGT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)NS(=O)(=O)C1=CC=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 290.99300

- どういたいしつりょう: 290.992862

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 54.6

じっけんとくせい

- 密度みつど: 1.419

- ゆうかいてん: 68-70

- ふってん: 365.3 ℃ at 760 mmHg

- フラッシュポイント: 174.7°C

- 屈折率: 1.549

- PSA: 54.55000

- LogP: 3.99760

3-Bromo-N-tert-butylbenzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

3-Bromo-N-tert-butylbenzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

3-Bromo-N-tert-butylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B682620-5000mg |

3-Bromo-N-tert-butylbenzenesulfonamide |

308283-47-8 | 5g |

$ 867.00 | 2023-04-18 | ||

| TRC | B682620-1g |

3-Bromo-N-tert-butylbenzenesulfonamide |

308283-47-8 | 1g |

$ 170.00 | 2022-06-06 | ||

| TRC | B682620-250mg |

3-Bromo-N-tert-butylbenzenesulfonamide |

308283-47-8 | 250mg |

$ 110.00 | 2023-04-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N183578-25g |

3-Bromo-N-tert-butylbenzenesulfonamide |

308283-47-8 | 98% | 25g |

¥3388.90 | 2023-09-01 | |

| Fluorochem | 221837-1g |

3-Bromo-N-(tert-butyl)benzenesulphonamide |

308283-47-8 | 95% | 1g |

£52.00 | 2022-03-01 | |

| abcr | AB392747-25g |

3-Bromo-N-(tert-butyl)benzenesulfonamide, 97%; . |

308283-47-8 | 97% | 25g |

€600.60 | 2025-03-19 | |

| Aaron | AR00323Z-250mg |

Benzenesulfonamide, 3-bromo-N-(1,1-dimethylethyl)- |

308283-47-8 | 98% | 250mg |

$6.00 | 2025-01-21 | |

| A2B Chem LLC | AB41603-5g |

N-tert-Butyl 3-bromobenzenesulfonamide |

308283-47-8 | 98% | 5g |

$69.00 | 2024-04-20 | |

| 1PlusChem | 1P0031VN-250mg |

Benzenesulfonamide, 3-bromo-N-(1,1-dimethylethyl)- |

308283-47-8 | 98% | 250mg |

$12.00 | 2025-02-19 | |

| Aaron | AR00323Z-1g |

Benzenesulfonamide, 3-bromo-N-(1,1-dimethylethyl)- |

308283-47-8 | 98% | 1g |

$17.00 | 2025-01-21 |

3-Bromo-N-tert-butylbenzenesulfonamide 関連文献

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

308283-47-8 (3-Bromo-N-tert-butylbenzenesulfonamide) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:308283-47-8)3-Bromo-N-tert-butylbenzenesulfonamide

清らかである:99%

はかる:25g

価格 ($):422.0